

TAK-901 stock solution preparation and storage

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tak-901

CAS No.: 934541-31-8

Cat. No.: S548714

Get Quote

TAK-901 Basic Properties & Stock Preparation

Table 1: Basic Physicochemical and Biochemical Properties of TAK-901

Property	Description / Value
CAS Number	934541-31-8 [1] [2] [3]
Molecular Formula	C ₂₈ H ₃₂ N ₄ O ₃ S [1] [3] [4]
Molecular Weight	504.64 g/mol [1] [3] [4]
Primary Targets	Aurora A (IC ₅₀ = 21 nM), Aurora B (IC ₅₀ = 15 nM) [1] [2] [3]
Appearance	Off-white to light yellow solid [1]
Solubility (DMSO)	65 - 101 mg/mL (~128 - 200 mM) [1] [3]

Table 2: Stock Solution Preparation, Storage, and Handling

Aspect	Protocol Details
Recommended Solvent	DMSO. Solutions are commonly prepared at a concentration of 10-100 mM [1] [3] [4].
Preparation Notes	May require warming and brief ultrasonication to fully dissolve [5]. Use fresh, moisture-absorbing DMSO to avoid solubility issues [1] [3].

| **Storage Conditions** | **Powder:** Desiccate at -20°C [1] [4]. **Stock Solution:** Aliquot and store at -80°C for long-term storage (up to 2 years) or at -20°C for shorter periods (1 month to 1 year) [1] [4]. | **Stability** | Avoid repeated freeze-thaw cycles. It is recommended to prepare small, single-use aliquots [4]. |

In Vitro Experimental Protocols

Cell Viability and Proliferation Assay

This protocol is used to determine the antiproliferative effects of **TAK-901** across various cancer cell lines [2].

- **Cell Seeding:** Seed human cancer cell lines (e.g., HCT116, MCF-7, A549) in 96-well plates at a density of **2,000 cells/well** and allow them to adhere overnight [2].
- **Compound Treatment:** Treat cells with serial dilutions of **TAK-901**. The typical effective concentration range in published studies is **1 nM to 200 nM** for 72 hours [2].
- **Viability Measurement:** Add **CellTiter-Glo Reagent** to each well. After a 10-minute incubation at room temperature, measure the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells [2].
- **Data Analysis:** Calculate IC₅₀ values using software such as GraphPad Prism [2].

Analysis of Cell Cycle and Apoptosis

These methods are used to understand the mechanism of action of **TAK-901**, which involves cell cycle arrest and induction of apoptosis [2] [6].

- **Cell Cycle Analysis by Propidium Iodide (PI) Staining:**

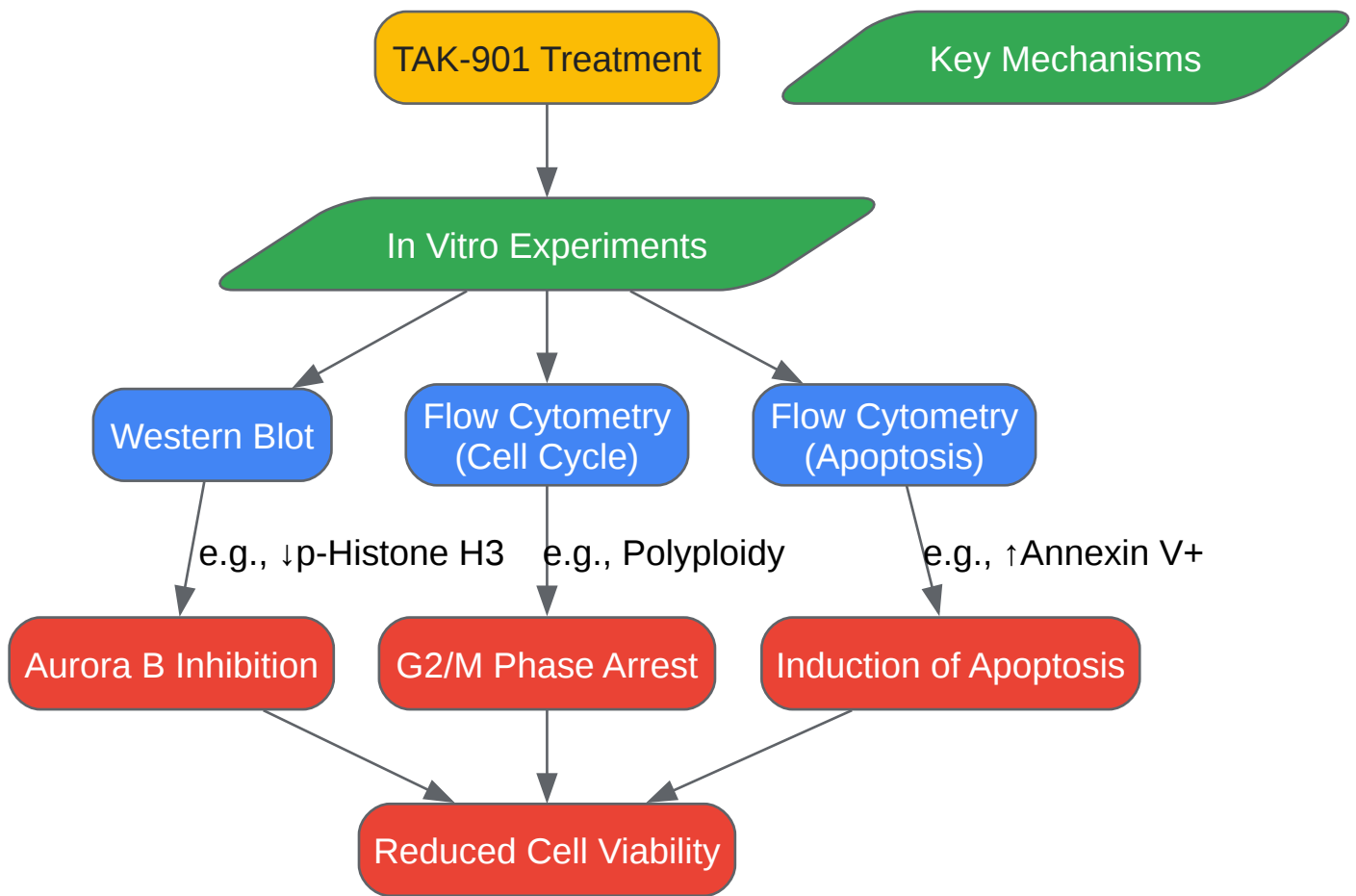
- Treat cells (e.g., HCT116) with **TAK-901** (e.g., **20 nM for 24 hours**) [2].
 - Harvest, wash with PBS, and fix in **70% ethanol** at -20°C overnight [2].
 - Resuspend cells in **PI staining solution** (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS) and incubate at 37°C for 30 minutes [2].
 - Analyze DNA content using a flow cytometer. Expect an accumulation of cells in the **G2/M phase** (e.g., an increase from 16% to 62%) [2].
- **Apoptosis Detection by Annexin V/PI Staining:**
 - Treat cells (e.g., MCF-7) with **TAK-901** (e.g., **30 nM for 48 hours**) [2].
 - Harvest and stain cells with **Annexin V-FITC and PI** in binding buffer for 15 minutes in the dark [2].
 - Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) cells. Treatment can induce a significant increase (e.g., 42%) in apoptotic cells [2].

Western Blot for Target Engagement

This protocol confirms the inhibition of Aurora B kinase activity by measuring the phosphorylation of its substrate [2] [6].

- **Cell Treatment and Lysis:** Treat cells (e.g., HCT116) with a dose range of **TAK-901 (2-50 nM for 6 hours)**. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors [2].
- **Gel Electrophoresis and Transfer:** Load **30 µg of protein** per lane for SDS-PAGE, then transfer to a PVDF membrane [2].
- **Antibody Probing:** Probe the membrane with the following primary antibodies:
 - **Anti-phospho-Histone H3 (Ser10)** to assess Aurora B inhibition [2] [6].
 - **Anti-total Histone H3** and **β-Actin** as loading controls [2].
- **Detection:** Use enhanced chemiluminescence (ECL) reagent for detection. A **dose-dependent reduction in phospho-Histone H3 signal** is expected, with up to 90% reduction at 20 nM [2].

The following diagram illustrates the logical flow of key *in vitro* experiments and the expected outcomes that demonstrate **TAK-901**'s mechanism of action.



[Click to download full resolution via product page](#)

In Vivo Administration Protocols

Formulation and Dosing

TAK-901 has shown efficacy in rodent xenograft models. Here are common formulation and dosing strategies.

*Table 3: In Vivo Formulation and Dosing Strategies for **TAK-901***

Route	Example Formulation	Dosing Regimen (Example)	Reported Efficacy
Intravenous (IV)	Not fully detailed in results; likely Captisol-based for clinical trials [7].	30-40 mg/kg/injection, twice daily on 2 consecutive days per week [1] [2].	Tumor stasis in A2780 and AML MV4-11 models [1].
Oral (PO)	Suspension in 0.5% CMC-Na [2] [8].	30-40 mg/kg, administered via oral gavage once daily for 14-18 days [2].	~80% tumor growth inhibition in HCT116 and HT-29 xenografts [2].

Efficacy and Biomarker Analysis

- **Xenograft Models:** The compound's efficacy has been demonstrated in models including HCT116 (colorectal cancer) and A2780 (ovarian cancer) in immunocompromised mice [1] [2].
- **Biomarker Assessment:** To confirm target engagement *in vivo*, tumor tissues can be analyzed via immunohistochemistry (IHC) for a reduction in phospho-Histone H3 (Ser10) staining, a direct marker of Aurora B inhibition [2].

Key Considerations for Your Research

- **Beyond Aurora Kinases:** Recent research indicates that **TAK-901**'s anticancer effects may also involve the inhibition of lipid metabolism pathways by suppressing **SREBP1**, a key transcription factor. This provides an additional mechanism to investigate, especially in resistant cancer models [6].
- **Clinical Status:** Be aware that **TAK-901** has been evaluated in Phase I clinical trials for advanced solid tumors, lymphoma, and leukemias. These trials have been completed, and no further development has been reported in the search results [3] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. TAK-901 | Aurora Kinase Inhibitor [medchemexpress.com]
2. - TAK | Aurora A/B Kinase inhibitor | CAS 934541-31-8 | Buy... 901 [invivochem.com]
3. TAK-901 | Aurora Kinase inhibitor | Mechanism [selleckchem.com]
4. TAK-901 | Aurora Kinase A/B inhibitor [adooq.com]
5. - TAK | CAS:934541-31-8 | Novel Aurora... | Manufacturer BioCrick 901 [biocrick.com]
6. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma ... [pmc.ncbi.nlm.nih.gov]
7. An Open-Label, Dose Escalation, Phase I Study of TAK- ... [dana-farber.org]
8. - TAK hydrochloride 934542-50-4_Aurora Kinase_Cell... 901 [peptidedb.com]

To cite this document: Smolecule. [TAK-901 stock solution preparation and storage]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548714#tak-901-stock-solution-preparation-and-storage>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com